A Comprehensive Technical Guide to the Physicochemical Properties of Cetyl Palmitate for Research Applications
A Comprehensive Technical Guide to the Physicochemical Properties of Cetyl Palmitate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Cetyl palmitate, the ester of cetyl alcohol and palmitic acid, is a versatile compound with significant applications in pharmaceutical and cosmetic research.[1][2] Its waxy, crystalline nature at room temperature, coupled with its emollient and stabilizing properties, makes it a valuable excipient in various formulations.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of cetyl palmitate, experimental protocols for its characterization, and its application in advanced drug delivery systems.
Core Physicochemical Properties
The utility of cetyl palmitate in research, particularly in the formulation of topical and controlled-release drug delivery systems, is dictated by its distinct physicochemical characteristics. A summary of these properties is presented below.
Table 1: Key Physicochemical Properties of Cetyl Palmitate
| Property | Value | References |
| Chemical Formula | C₃₂H₆₄O₂ | [1][4][5] |
| Molar Mass | 480.85 - 480.862 g/mol | [6][7][8][9] |
| Appearance | White, waxy solid; flakes or powder | [1][3][10] |
| Melting Point | 43 - 56 °C | [3][4][6][7] |
| Boiling Point | 360 °C | [4][6] |
| Density | ~0.832 - 0.989 g/cm³ | [6][11][12] |
| Solubility | Insoluble in water.[1][3] Soluble in oils, alcohols, and other lipophilic solvents.[1] Soluble in boiling ethanol, ether, chloroform, and hot acetone.[5][6][13] | |
| Saponification Value | 105 - 130 | [11][14] |
| Iodine Value | ≤ 5 | [11][14] |
| HLB Value | 10 | [5][10][15] |
Applications in Research and Drug Development
Cetyl palmitate is a key component in the development of lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2][7] These systems are advantageous for enhancing the solubility, stability, and bioavailability of therapeutic agents.[5][16]
-
Solid Lipid Nanoparticles (SLNs): Cetyl palmitate serves as a solid lipid matrix for encapsulating active pharmaceutical ingredients (APIs).[1][5] Its highly ordered crystal lattice provides physical stability to the nanoparticle formulation.[17] The biocompatibility and biodegradability of cetyl palmitate make it a suitable carrier for various administration routes.[5]
-
Nanostructured Lipid Carriers (NLCs): NLCs are an advanced generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids.[16][18] The inclusion of a liquid lipid with cetyl palmitate creates imperfections in the crystal lattice, which can increase drug loading capacity and prevent drug expulsion during storage.[16][17] Cetyl palmitate-based NLCs have been successfully used for the topical delivery of active ingredients like Coenzyme Q10.[16]
The following diagram illustrates the logical progression from the fundamental properties of cetyl palmitate to its application in advanced drug delivery systems.
Experimental Protocols
The characterization of cetyl palmitate and its nanoparticle formulations involves several analytical techniques. Below are detailed methodologies for key experiments.
Preparation of Cetyl Palmitate-Based Nanostructured Lipid Carriers (NLCs)
This protocol describes a high-shear homogenization method for preparing NLCs.[17]
Materials:
-
Cetyl palmitate (solid lipid)
-
Liquid lipid (e.g., soybean oil, caprylic/capric triglycerides)[16][17]
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the cetyl palmitate and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Drug Incorporation: Dissolve the lipophilic API in the molten lipid mixture.
-
Aqueous Phase Preparation: Heat the aqueous phase, containing the surfactant, to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization to form a coarse pre-emulsion.
-
Nanoparticle Formation: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to produce the NLC dispersion.
-
Cooling: Allow the nanoemulsion to cool down to room temperature, leading to the recrystallization of the lipid matrix and the formation of NLCs.
The following workflow diagram visualizes the NLC preparation process.
Physicochemical Characterization of NLCs
a) Particle Size and Zeta Potential Analysis
-
Method: Photon Correlation Spectroscopy (PCS) is used to determine the mean particle size and polydispersity index (PDI) of the NLCs.[16] The zeta potential, an indicator of the formulation's physical stability, is measured using electrophoretic light scattering.[16]
-
Procedure:
-
Dilute the NLC dispersion with purified water to an appropriate concentration.
-
Transfer the diluted sample to the measurement cell of the particle size analyzer.
-
Perform the measurement at a constant temperature (e.g., 25°C).
-
For zeta potential, use a specific electrode cell and measure the electrophoretic mobility of the nanoparticles.
-
b) Crystallinity and Polymorphism Analysis
-
Method: X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are employed to investigate the crystalline structure of cetyl palmitate within the NLCs.[19][20]
-
XRD Protocol:
-
Lyophilize the NLC dispersion to obtain a dry powder.
-
Mount the powder sample on the XRD instrument.
-
Scan the sample over a defined 2θ range to obtain the diffraction pattern.
-
Analyze the peaks to determine the polymorphic form (e.g., β-polymorph) and crystallinity.[19]
-
-
DSC Protocol:
-
Accurately weigh a small amount of the lyophilized NLC sample into an aluminum pan.
-
Seal the pan and place it in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
Record the heat flow to determine the melting point and enthalpy, which provides information on the crystallinity of the lipid matrix.[20]
-
c) Morphological Examination
-
Method: Scanning Electron Microscopy (SEM) is used to visualize the shape and surface morphology of the NLCs.[16]
-
Procedure:
-
Prepare a diluted NLC dispersion.
-
Place a drop of the dispersion onto a sample stub and allow it to air-dry.
-
Coat the dried sample with a conductive material (e.g., gold) using a sputter coater.
-
Image the sample under the SEM to observe the nanoparticle morphology. Studies have shown cetyl palmitate-based NLCs to have a disc-like shape.[16]
-
Conclusion
Cetyl palmitate's well-defined physicochemical properties, including its waxy nature, lipophilicity, and stable crystalline structure, establish it as a critical excipient in modern pharmaceutical research. Its role in forming the matrix of SLNs and NLCs is pivotal for the development of effective, controlled-release drug delivery systems. The experimental protocols outlined in this guide provide a framework for the systematic formulation and characterization of these advanced therapeutic carriers, enabling researchers to harness the full potential of cetyl palmitate in their scientific endeavors.
References
- 1. CETYL PALMITATE - Ataman Kimya [atamanchemicals.com]
- 2. grokipedia.com [grokipedia.com]
- 3. atamankimya.com [atamankimya.com]
- 4. specialchem.com [specialchem.com]
- 5. HEXADECYL HEXADECANOATE (CETYL PALMITATE) - Ataman Kimya [atamanchemicals.com]
- 6. chembk.com [chembk.com]
- 7. Cetyl palmitate - Wikipedia [en.wikipedia.org]
- 8. Cetyl Palmitate | C32H64O2 | CID 10889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cetyl Palmitate API | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. avenalab.com [avenalab.com]
- 11. parchem.com [parchem.com]
- 12. CETYL PALMITATE CAS 540-10-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 13. Page loading... [guidechem.com]
- 14. uspbpep.com [uspbpep.com]
- 15. ulprospector.com [ulprospector.com]
- 16. Cetyl palmitate-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
